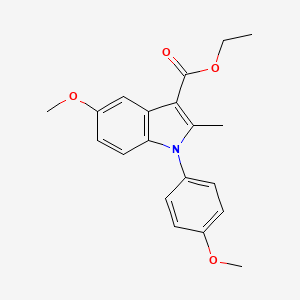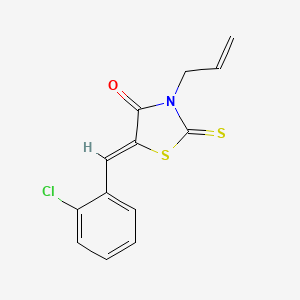![molecular formula C22H21F3N4O B11672440 5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Phenyl-N-(1-Phenylethyl)-7-(Trifluormethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft substituierte Aniline, Trifluormethylketone und Pyrazolderivate. Die wichtigsten Schritte in der Synthese können Folgendes umfassen:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies kann durch Cyclisierungsreaktionen erreicht werden, die Pyrazolderivate und geeignete Elektrophile beinhalten.
Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet oft die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyljodid oder Trifluormethylsulfonaten.
Amidierungsreaktion: Der letzte Schritt umfasst typischerweise die Bildung der Carboxamidgruppe durch Reaktion des Zwischenprodukts mit einem Amin, wie z. B. Phenylethylamin.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenyl- und Pyrazolringen.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe in der Carboxamid-Einheit abzielen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen und am Pyrazol-Kern auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) für elektrophile Substitution und Nucleophile (z. B. Amine, Thiole) für nucleophile Substitution.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Chinonen oder anderen oxidierten Derivaten führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie in der organischen Synthese wertvoll macht.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden. Es ist bekannt, dass die Trifluormethylgruppe die biologische Aktivität vieler Verbindungen verbessert.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Ihre Struktur legt nahe, dass sie mit biologischen Zielmolekülen wie Proteinen oder Nukleinsäuren interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. hohe thermische Stabilität oder einzigartige elektronische Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 5-Phenyl-N-(1-Phenylethyl)-7-(Trifluormethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und -spezifität verbessern, während der Pyrazolo[1,5-a]pyrimidin-Kern mit aktiven Zentren oder Bindungstaschen interagieren kann. Die genauen Pfade und Ziele hängen von der spezifischen Anwendung und dem biologischen Kontext ab.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Phenyl-N-(1-Phenylethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid: Fehlt die Trifluormethylgruppe, was zu einer anderen biologischen Aktivität und chemischen Eigenschaften führen kann.
7-(Trifluormethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid: Fehlen die Phenyl- und Phenylethylgruppen, was sich möglicherweise auf die Bindungsaffinität und -spezifität auswirkt.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 5-Phenyl-N-(1-Phenylethyl)-7-(Trifluormethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-2-carboxamid ist ein Schlüsselfaktor, der es von ähnlichen Verbindungen unterscheidet. Diese Gruppe kann die Lipophilie, metabolische Stabilität und biologische Aktivität der Verbindung deutlich verbessern, was sie zu einem einzigartigen und wertvollen Molekül für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C22H21F3N4O |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H21F3N4O/c1-14(15-8-4-2-5-9-15)26-21(30)18-13-20-27-17(16-10-6-3-7-11-16)12-19(22(23,24)25)29(20)28-18/h2-11,13-14,17,19,27H,12H2,1H3,(H,26,30) |
InChI-Schlüssel |
BVWWUJHOFCBHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)


![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
